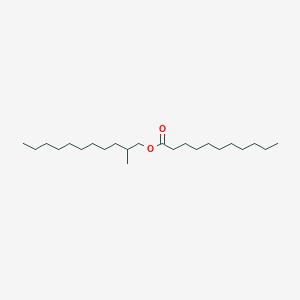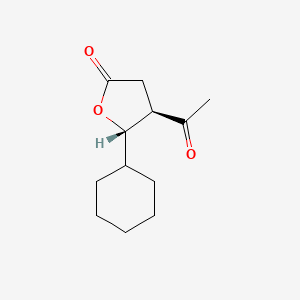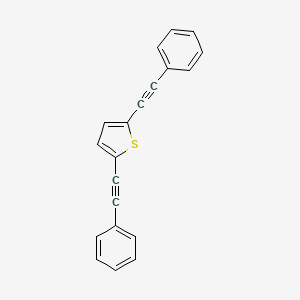![molecular formula C12H20N2O2S B14367962 N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide CAS No. 90146-15-9](/img/structure/B14367962.png)
N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.36 g/mol . This compound is characterized by the presence of a diethylamino group, a methyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide typically involves the reaction of 4-(Diethylamino)-2-methylbenzenamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows:
4-(Diethylamino)-2-methylbenzenamine+Methanesulfonyl chloride→this compound+HCl
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzene derivatives.
Scientific Research Applications
N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The diethylamino group can interact with cellular membranes, influencing the compound’s distribution and activity within the body .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(Diethylamino)methyl]-4,5-dimethoxyphenyl}methanesulfonamide: This compound has similar structural features but includes additional methoxy groups.
N-2-(Diethylamino)ethylmethanesulfonamide: This compound has an ethyl group instead of a methyl group attached to the benzene ring.
Uniqueness
N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research applications.
Properties
CAS No. |
90146-15-9 |
|---|---|
Molecular Formula |
C12H20N2O2S |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-5-14(6-2)11-7-8-12(10(3)9-11)13-17(4,15)16/h7-9,13H,5-6H2,1-4H3 |
InChI Key |
GLIPCVVWHSIWKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
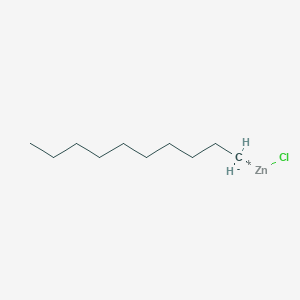
![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)


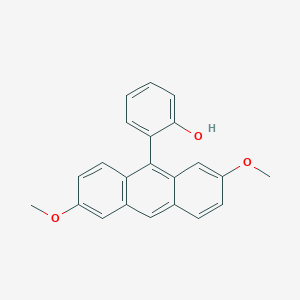
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
